molecular formula C10H13N3OS B3318229 4-Ethoxybenzaldehyde thiosemicarbazone CAS No. 99168-23-7

4-Ethoxybenzaldehyde thiosemicarbazone

Cat. No.: B3318229
CAS No.: 99168-23-7
M. Wt: 223.30 g/mol
InChI Key: DMNXZOIAXPUZKV-UHFFFAOYSA-N
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Description

4-Ethoxybenzaldehyde thiosemicarbazone is a synthetic Schiff base organosulfur compound of significant interest in medicinal chemistry and biochemical research. Its core structure features a carbon-nitrogen double bond (azomethine group), which is key to its diverse biological activities and ability to coordinate with metal ions. Recent studies highlight its potential in two primary therapeutic areas: oncology and neurodegenerative diseases. In anticancer research, derivatives of this compound have demonstrated promising efficacy in vitro. One study identified a specific N4-substituted derivative that showed potent activity against human breast cancer cell lines (MCF-7), with an IC50 value of 21.2 ± 0.1 μM, and liver cancer cells (HepG-2) . The proposed mechanism of action involves the inhibition of DNA synthesis, potentially through interaction with DNA and key proteins like EGFR, as supported by molecular docking studies . In neurology research, this compound serves as a key precursor for derivatives evaluated as cholinesterase inhibitors. These inhibitors are investigated for the management of Alzheimer's disease, with several analogs showing potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes in biochemical assays . The compound is also a valuable precursor for synthesizing novel vic-dioxime ligands and their metal complexes (Ni(II), Cu(II), Co(II)), which have shown moderate to significant antimicrobial properties against certain Gram-positive bacteria and yeasts . Researchers value this compound for its versatility in synthetic chemistry and its role in exploring new therapeutic agents through structure-activity relationship (SAR) studies. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

[(4-ethoxyphenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-2-14-9-5-3-8(4-6-9)7-12-13-10(11)15/h3-7H,2H2,1H3,(H3,11,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNXZOIAXPUZKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxybenzaldehyde thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide. The reaction is carried out in the presence of acetic acid in ethanol. The mixture is refluxed for several hours, usually around 4-5 hours, to ensure complete reaction . The general reaction scheme is as follows:

4-Ethoxybenzaldehyde+Thiosemicarbazide4-Ethoxybenzaldehyde thiosemicarbazone\text{4-Ethoxybenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 4-Ethoxybenzaldehyde+Thiosemicarbazide→4-Ethoxybenzaldehyde thiosemicarbazone

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification steps like recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxybenzaldehyde thiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-ethoxybenzaldehyde thiosemicarbazone typically involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide under acidic conditions. Characterization methods such as NMR and mass spectrometry confirm the structure of the synthesized compound, which serves as a precursor for various derivatives with enhanced biological activities .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that its derivatives possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.1 mg/mL to 1 μg/mL, indicating potent efficacy .

CompoundTarget BacteriaMIC (mg/mL)
This compoundE. coli0.1
S. aureus0.4

Antifungal Activity

The compound has also been evaluated for antifungal properties, showing effectiveness against fungi such as Candida albicans. The antifungal activity is comparable to standard treatments like amphotericin B, with MIC values indicating moderate to high effectiveness .

CompoundTarget FungiMIC (mg/mL)
This compoundC. albicans5

Anticancer Activity

Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The IC50 values for these compounds can be as low as 13.36 μM, highlighting their potential as anticancer agents .

Cell LineIC50 (μM)
MCF-713.36
DU14527.73

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of thiosemicarbazones, including the potential to inhibit neuroinflammation and provide protection against neurodegenerative diseases. The copper(II) complexes of thiosemicarbazones have demonstrated significant therapeutic actions in preclinical models .

Case Studies and Research Findings

Several studies highlight the effectiveness of thiosemicarbazones in various applications:

  • A study reported that a series of para-substituted thiosemicarbazones showed potent acetylcholinesterase inhibitory activity, suggesting potential use in treating Alzheimer's disease .
  • Another research focused on the synthesis of novel thiosemicarbazones from furan derivatives demonstrated significant antibacterial and antifungal activities against multiple pathogens .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Thiosemicarbazones

Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Nitrobenzaldehyde Thiosemicarbazone: The nitro (–NO₂) group is strongly electron-withdrawing, enhancing the electrophilicity of the thiosemicarbazone backbone. In cholinesterase inhibition assays, nitro-substituted derivatives displayed superior inhibitory activity (IC₅₀ = 0.89 µM for BChE) compared to ethoxy analogs (IC₅₀ = 2.34 µM) . This suggests electron-withdrawing groups improve target binding, likely through stronger dipole interactions with enzyme active sites.
  • 4-Methoxybenzaldehyde Thiosemicarbazone : The methoxy (–OCH₃) group, smaller than ethoxy, showed moderate cytotoxicity in ruthenium(II)-p-cymene complexes. The shorter alkyl chain may reduce steric hindrance, facilitating cellular uptake .
Bulkier Substituents and Steric Effects
  • 4-Benzyloxybenzaldehyde Thiosemicarbazone : The benzyloxy (–OCH₂C₆H₅) group introduces significant steric bulk, which reduced antimicrobial activity compared to smaller substituents. However, its Cd(II) complex exhibited unique luminescent properties, highlighting applications beyond bioactivity .
  • (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone : The isopropyl group created steric hindrance, yet the compound demonstrated potent antifungal activity (MIC = 8 µg/mL against Candida albicans), attributed to optimized hydrophobic interactions with fungal membranes .
Amino and Hydroxy Substitutions
  • 4-Dimethylaminobenzaldehyde Thiosemicarbazone: The dimethylamino (–N(CH₃)₂) group, a strong electron donor, altered charge distribution, enhancing solubility in polar solvents. However, its anticholinesterase activity was lower than nitro analogs, indicating a trade-off between solubility and target affinity .
  • 3,4-Dihydroxybenzaldehyde Thiosemicarbazone : The dihydroxy (–OH) groups enabled chelation of transition metals (e.g., Cu²⁺, Fe³⁺), broadening applications in metallodrug design. This contrasts with ethoxy derivatives, which lack metal-binding hydroxyls .

Mechanistic Insights

  • Cholinesterase Inhibition : Para-nitro derivatives outperform ethoxy analogs due to stronger hydrogen bonding with catalytic triads (e.g., Ser203 in AChE) .
  • Antifungal Activity : Bulky substituents like isopropyl enhance membrane penetration, while ethoxy’s moderate size balances hydrophobicity and diffusion .
  • Metal Chelation : Dihydroxy derivatives form stable complexes with Cu²⁺, enabling redox cycling for oxidative stress induction in cancer cells, a mechanism absent in ethoxy derivatives .

Biological Activity

4-Ethoxybenzaldehyde thiosemicarbazone (C10H13N3OS) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between 4-ethoxybenzaldehyde and thiosemicarbazide. The process is often facilitated by the use of acetic acid as a catalyst in ethanol:

  • Reagents :
    • 4-Ethoxybenzaldehyde
    • Thiosemicarbazide
    • Acetic acid
    • Ethanol
  • Procedure :
    • Dissolve 3 g of 4-ethoxybenzaldehyde in 15 mL of absolute ethanol with a catalytic amount of acetic acid.
    • Add 1.8 g of thiosemicarbazide and reflux for 3–4 hours.
    • Monitor the reaction via TLC, cool, and precipitate the product by adding ice-cold water.
  • Characterization :
    • The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Biological Activity

The biological activity of this compound has been evaluated across various studies, indicating its potential in several therapeutic areas:

Antimicrobial Activity

Research has demonstrated that thiosemicarbazone derivatives exhibit significant antimicrobial properties. In one study, the compound was tested against various bacterial strains using the disc diffusion method and minimal inhibitory concentration (MIC) assays. The results showed promising activity against Gram-positive bacteria and certain yeasts .

Compound MIC (μg/mL) Activity
This compound16Moderate against Staphylococcus aureus
Ni(II) complex8Strong against Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancers. The IC50 values for these cell lines were reported to be significantly lower than those for standard chemotherapeutics .

Cell Line IC50 (μM) Effect
MCF-720Cytotoxic effect observed
LNCaP15High antiproliferative activity

Cholinesterase Inhibition

Another significant aspect of its biological activity is its role as an anticholinesterase agent. Studies indicate that certain derivatives, including this compound, exhibit potent inhibitory effects on acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's .

Compound IC50 (μM) AChE Inhibition
This compound110.19 ± 2.32Potent inhibitor

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as AChE suggests that it may interact with the active site through hydrogen bonding or hydrophobic interactions.
  • Metal Complex Formation : The formation of metal complexes with transition metals can enhance the biological activity of thiosemicarbazones by altering their electronic properties and improving their solubility.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • A study demonstrated that this compound exhibited significant anti-tubercular activity with an IC50 value comparable to existing treatments .
  • Another investigation into its antioxidant properties revealed that it could scavenge free radicals effectively, indicating potential use in oxidative stress-related conditions .

Q & A

Q. How is 4-ethoxybenzaldehyde thiosemicarbazone synthesized, and what analytical techniques confirm its purity and structure?

Methodological Answer: The synthesis involves condensing 4-ethoxybenzaldehyde with thiosemicarbazide in ethanol under reflux, catalyzed by acetic acid (1:1 molar ratio). The reaction is monitored via thin-layer chromatography (TLC) until completion (3–5 hours). Purification is achieved through recrystallization from ethanol . Structural confirmation employs:

  • FT-IR spectroscopy : Key peaks include ν(N–H) at ~3150–3400 cm⁻¹, ν(C=N) at ~1550–1600 cm⁻¹, and ν(C=S) at ~750–850 cm⁻¹ .
  • NMR spectroscopy : 1^1H NMR signals for the imine (HC=N) proton appear at δ 8.1–8.3 ppm, aromatic protons at δ 6.8–7.5 ppm, and ethoxy (–OCH2_2CH3_3) protons at δ 1.3–1.5 ppm (triplet) and δ 4.0–4.2 ppm (quartet) .
  • Elemental analysis : Confirms C, H, N, and S content (±0.3% accuracy) .

Q. What are the primary biological activities of this compound, and how are these evaluated in vitro?

Methodological Answer: The compound exhibits:

  • Anticholinesterase activity : Evaluated via Ellman’s assay using acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values compared to galantamine (e.g., IC50_{50} = 110.19 ± 2.32 μM for AChE inhibition) .
  • Anticancer activity : Assessed via MTT assay against tumor cell lines (e.g., HL-60 leukemia, HeLa cervical cancer), with IC50_{50} values indicating potency .
  • Antimicrobial activity : Tested via broth microdilution (MIC values) against bacterial/fungal strains .

Advanced Research Questions

Q. How do metal complexes of this compound enhance its biological activity, and what factors influence complex stability?

Methodological Answer: Metal coordination (e.g., Fe3+^{3+}, Cu2+^{2+}, Pd2+^{2+}) enhances activity by:

  • Redox activity : Iron complexes generate reactive oxygen species (ROS) via Fenton-like reactions, increasing cytotoxicity .
  • Lipophilicity : Neutral charge at physiological pH improves cellular uptake (e.g., Fe complexes of di-2-pyridyl ketone thiosemicarbazones) .
    Stability is influenced by:
  • Ligand denticity : Bidentate (S, N) vs. tridentate (S, N, O) coordination modes .
  • Metal ion size/charge : Smaller ions (Cu2+^{2+}) favor square-planar geometry, while larger ions (Pd2+^{2+}) adopt octahedral structures .
    Characterization via X-ray crystallography (SHELX software ) and cyclic voltammetry (redox potentials) .

Q. What computational methods are used to model the interaction of this compound with biological targets?

Methodological Answer:

  • Molecular docking : AutoDock/Vina predicts binding affinities to enzyme active sites (e.g., AChE/BChE) .
  • Pharmacophore modeling : Identifies critical features (e.g., hydrogen bond donors, aromatic rings) using Schrödinger Phase .
  • ADMET prediction : SwissADME/pkCSM assess bioavailability, blood-brain barrier penetration, and toxicity .
  • QSAR studies : Relate substituent effects (e.g., –OCH3_3, –NO2_2) to activity using partial least squares (PLS) regression .

Q. How can contradictory data in biological activity studies of thiosemicarbazones be resolved?

Methodological Answer: Contradictions arise from:

  • Structural variations : Substituent position (para vs. meta) alters steric/electronic effects .
  • Assay conditions : Varying pH, serum content, or incubation time impacts redox activity .
    Resolution strategies:
  • Dose-response curves : Ensure activity is concentration-dependent .
  • Comparative SAR studies : Test analogs with controlled substituents (e.g., 4-ethoxy vs. 4-nitro derivatives) .
  • Redox profiling : Measure ROS generation (e.g., DCFH-DA assay) to confirm mechanism .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxybenzaldehyde thiosemicarbazone
Reactant of Route 2
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4-Ethoxybenzaldehyde thiosemicarbazone

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